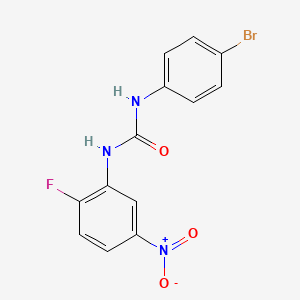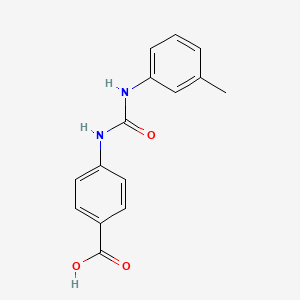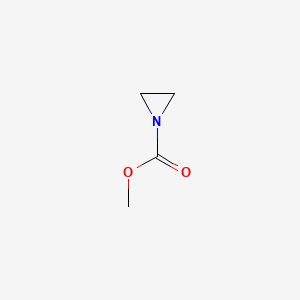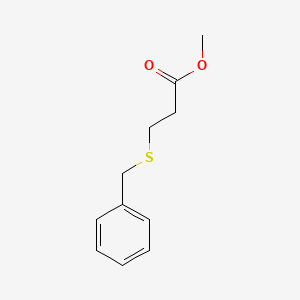![molecular formula C20H21Cl3N4O4S B11953473 N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetylamino, thioureido, and trichloroethyl groups, as well as methoxy-substituted benzamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the acetylamino group: This can be achieved by acetylation of an amine precursor using acetic anhydride under mild conditions.
Introduction of the thioureido group: This step involves the reaction of the acetylamino intermediate with thiourea in the presence of a suitable catalyst.
Addition of the trichloroethyl group: This can be done through a nucleophilic substitution reaction using trichloroethanol and a strong base.
Methoxylation of the benzamide ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trichloroethanol and a strong base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of cell surface or intracellular receptors.
Altering gene expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE can be compared with similar compounds such as:
- N-(4-(ACETYLAMINO)PH)-3-METHYL-1-PHENYL-1H-THIENO(2,3-C)PYRAZOLE-5-CARBOXAMIDE .
- N-(4-Acetamidophenyl)-2-{[4-amino-5-(3-phenyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
These compounds share similar functional groups but differ in their overall structure and specific applications. The uniqueness of N-(1-(3-(4-ACETYLAMINO-PH)-THIOUREIDO)-2,2,2-TRICHLORO-ET)-3,4-DI-MEO-BENZAMIDE lies in its combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C20H21Cl3N4O4S |
|---|---|
Peso molecular |
519.8 g/mol |
Nombre IUPAC |
N-[1-[(4-acetamidophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21Cl3N4O4S/c1-11(28)24-13-5-7-14(8-6-13)25-19(32)27-18(20(21,22)23)26-17(29)12-4-9-15(30-2)16(10-12)31-3/h4-10,18H,1-3H3,(H,24,28)(H,26,29)(H2,25,27,32) |
Clave InChI |
HBOZYTJGBARAKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)





